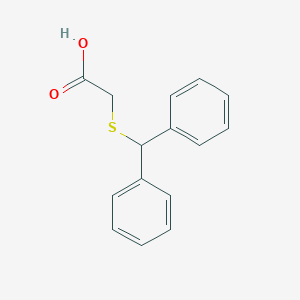

2-(Benzhydrylthio)acetic acid

Descripción general

Descripción

2-(Benzhydrylthio)acetic acid is a chemical compound with the molecular formula C15H14O2S . It has a molecular weight of 258.34 .

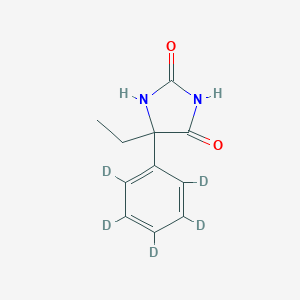

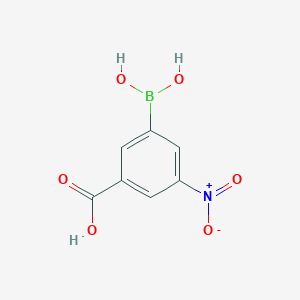

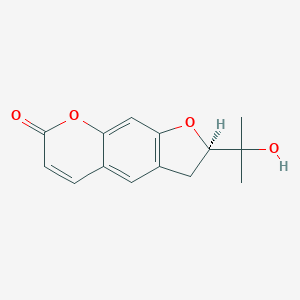

Molecular Structure Analysis

The molecular structure of 2-(Benzhydrylthio)acetic acid consists of 15 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

2-(Benzhydrylthio)acetic acid is a white to very pale yellow crystal or powder . It has a molecular weight of 258.34 .Aplicaciones Científicas De Investigación

Synthesis of Modafinil and its Derivatives

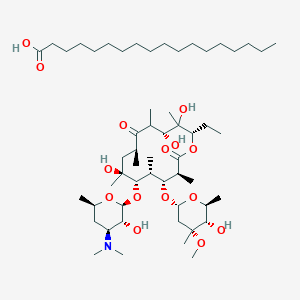

2-(Benzhydrylthio)acetic acid: is a precursor in the synthesis of Modafinil , a medication used for the treatment of narcolepsy and other sleeping disorders. The compound undergoes a reaction with benzhydrol and thioglycolic acid to form benzhydrylsulfanylacetic acid, which is then converted to Modafinil .

Asymmetric Sulfoxidation

This compound is used in the asymmetric sulfoxidation of sulfides. The process involves the oxidation of 2-(Benzhydrylthio)acetic acid to produce chiral sulfoxides, which are valuable auxiliaries in asymmetric synthesis and as chiral ligands in enantioselective catalysis .

Nanocatalyst Development

2-(Benzhydrylthio)acetic acid: is utilized in the development of novel heterogeneous chiral catalysts. These catalysts are used for the enantioselective oxidation reaction of sulfide and its derivatives, showcasing very good yield in the reactions .

Material Science Research

The compound finds applications in material science research, where it is used in the synthesis and characterization of functionalized silica-based mesoporous materials. These materials have potential uses in various catalytic processes .

Chemical Synthesis

In chemical synthesis, 2-(Benzhydrylthio)acetic acid is involved in the preparation of complex molecules. It serves as a building block in multi-step synthesis processes due to its reactive thiol group .

Dopamine Reuptake Inhibition

Research has indicated that derivatives of 2-(Benzhydrylthio)acetic acid can play a role in modulating dopamine transporter and dopamine receptor complexes. This suggests potential applications in the development of treatments for neurological disorders .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of modafinil , a wake-promoting agent that primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its availability in the brain .

Mode of Action

As a modafinil derivative, it may share a similar mechanism, interacting with its targets to increase the availability of dopamine in the brain . This results in enhanced wakefulness and alertness .

Biochemical Pathways

Given its potential similarity to modafinil, it may influence the dopaminergic pathways, leading to increased dopamine availability .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, suggests it may have good bioavailability .

Result of Action

As a derivative of modafinil, it may potentially enhance wakefulness and alertness by increasing dopamine availability in the brain .

Propiedades

IUPAC Name |

2-benzhydrylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHFEDOFDBZPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366464 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzhydrylthio)acetic acid | |

CAS RN |

63547-22-8 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzhydrylsulfanylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(benzhydrylthio)acetic acid in pharmaceutical chemistry?

A1: 2-(Benzhydrylthio)acetic acid serves as a crucial starting material in the synthesis of modafinil and its structural analogs []. Modafinil is a wakefulness-promoting agent used to treat conditions like narcolepsy. The research paper highlights a novel approach to synthesizing modafinil derivatives by utilizing functionalized silica-based mesoporous MCM-41 as a catalyst for the asymmetric sulfoxidation of 2-(benzhydrylthio)acetic acid []. This method holds promise for developing more efficient and enantioselective synthetic routes for modafinil and its derivatives, potentially leading to improved therapeutic options.

Q2: How does the research paper utilize 2-(benzhydrylthio)acetic acid to contribute to modafinil research?

A2: The research paper focuses on developing a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, using 2-(benzhydrylthio)acetic acid as a model substrate []. By successfully oxidizing this compound, the researchers demonstrate the efficacy of their catalyst in producing modafinil and its derivatives. This research contributes significantly to the field by exploring new synthetic pathways for modafinil, potentially leading to more cost-effective and environmentally friendly production methods. Additionally, the ability to control the enantioselectivity of the reaction opens up possibilities for synthesizing novel modafinil derivatives with potentially enhanced pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)